An In-depth Technical Guide to the Chemical Properties of Diethyl (3-aminopropyl)phosphonate
An In-depth Technical Guide to the Chemical Properties of Diethyl (3-aminopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (3-aminopropyl)phosphonate is an organophosphorus compound featuring a phosphonate functional group and a primary amine.[1] This bifunctionality, combining the properties of both amines and phosphonates, makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry.[1] As structural analogs of amino acids, where the carboxylic acid is replaced by a phosphonic acid moiety, aminophosphonates are recognized for their potential to act as enzyme inhibitors.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Diethyl (3-aminopropyl)phosphonate.
Chemical and Physical Properties
Diethyl (3-aminopropyl)phosphonate is typically a colorless to pale yellow liquid.[1][4] It is soluble in organic solvents and less soluble in water.[1]
Table 1: Physical and Chemical Properties of Diethyl (3-aminopropyl)phosphonate
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₈NO₃P | [1][4] |
| Molecular Weight | 195.20 g/mol | [5] |
| CAS Number | 4402-24-8 | [4] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Density | 1.053 g/cm³ | [5] |
| Boiling Point | 114-116 °C @ 1.5 Torr | N/A |
| IUPAC Name | diethyl (3-aminopropyl)phosphonate | [4] |
| SMILES | CCOP(=O)(CCCN)OCC | [1] |
| InChI Key | DQORFBNFNLHVIM-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Table 2: Expected NMR Chemical Shifts for Diethyl (3-aminopropyl)phosphonate (in CDCl₃)
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| ¹H | O-CH₂-CH₃ | ~4.1 | q, J ≈ 7.1 Hz |
| O-CH₂-CH₃ | ~1.3 | t, J ≈ 7.1 Hz | |
| P-CH₂-CH₂-CH₂-NH₂ | ~1.8 - 2.0 | m | |
| P-CH₂-CH₂-CH₂-NH₂ | ~1.7 - 1.9 | m | |
| P-CH₂-CH₂-CH₂-NH₂ | ~2.8 - 3.0 | t, J ≈ 7.0 Hz | |
| NH₂ | Variable | br s | |
| ¹³C | O-CH₂-CH₃ | ~61.5 | d, ¹J(C,P) ≈ 6 Hz |
| O-CH₂-CH₃ | ~16.4 | d, ²J(C,P) ≈ 6 Hz | |
| P-CH₂-CH₂-CH₂-NH₂ | ~23-25 | d, ¹J(C,P) ≈ 140-145 Hz | |
| P-CH₂-CH₂-CH₂-NH₂ | ~25-27 | d, ²J(C,P) ≈ 4-5 Hz | |
| P-CH₂-CH₂-CH₂-NH₂ | ~41-43 | d, ³J(C,P) ≈ 16-18 Hz | |
| ³¹P | P=O | ~30 - 33 | N/A |
Note on NMR Data: The expected chemical shifts and coupling constants are based on data from similar diethyl alkyl phosphonates.[6][7][8] Actual experimental values may vary. For rigorous structural confirmation, it is essential to acquire and interpret the spectra of the synthesized compound.
Table 3: Expected IR Absorption Bands for Diethyl (3-aminopropyl)phosphonate
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-3500 | N-H | Amine stretch (likely two bands for primary amine) |
| 2850-2980 | C-H | Alkyl stretch |
| 1220-1260 | P=O | Phosphoryl stretch |
| 1020-1050 | P-O-C | Alkoxy-phosphorus stretch |
| 1450-1470 | C-H | Alkyl bend |
Reactivity and Stability
Stability:
-
Air Sensitivity: Diethyl (3-aminopropyl)phosphonate is reported to be air-sensitive.
-
Incompatible Materials: It is incompatible with strong oxidizing agents.
-
Hazardous Decomposition: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and oxides of phosphorus.
Reactivity: The molecule possesses two primary reactive sites: the nucleophilic amino group and the electrophilic phosphorus center. The presence of the 3-aminopropyl group imparts basicity and nucleophilicity, making it a versatile intermediate in reactions involving amines.[1]
Caption: Reactivity of Diethyl (3-aminopropyl)phosphonate.
Synthesis
Proposed Synthesis via Michaelis-Arbuzov Reaction
The synthesis would likely proceed via the reaction of triethyl phosphite with a 3-halopropylamine derivative, where the amino group is protected to prevent side reactions.
Caption: Proposed synthesis of Diethyl (3-aminopropyl)phosphonate.
General Experimental Protocol (Adapted)
Step 1: Synthesis of N-(3-Bromopropyl)phthalimide
-
To a stirred solution of 3-bromopropylamine hydrobromide in a suitable solvent (e.g., DMF), add a base (e.g., triethylamine) at 0 °C.
-
Add phthalic anhydride portion-wise and heat the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and dry to yield N-(3-bromopropyl)phthalimide.
Step 2: Synthesis of Diethyl (3-phthalimidopropyl)phosphonate
-
Heat a mixture of N-(3-bromopropyl)phthalimide and an excess of triethyl phosphite under an inert atmosphere.[9]
-
The reaction is typically heated at a high temperature (e.g., 150-160 °C) for several hours.
-
Monitor the reaction by ³¹P NMR.
-
After completion, remove the excess triethyl phosphite under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Synthesis of Diethyl (3-aminopropyl)phosphonate
-
Dissolve the Diethyl (3-phthalimidopropyl)phosphonate in ethanol.
-
Add hydrazine monohydrate and reflux the mixture for several hours.[9]
-
After cooling, a precipitate of phthalhydrazide will form. Filter off the solid.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation.
Biological Activity and Mechanism of Action
While specific signaling pathways for Diethyl (3-aminopropyl)phosphonate have not been extensively documented, the broader class of aminophosphonates is well-known for its biological activity, primarily as enzyme inhibitors.
Role as Enzyme Inhibitors
Aminophosphonates act as structural mimics of amino acids. The tetrahedral geometry of the phosphonate group resembles the transition state of peptide bond hydrolysis, allowing these molecules to bind tightly to the active sites of various enzymes.[8] This makes them potent competitive or irreversible inhibitors.
Caption: Mechanism of enzyme inhibition by aminophosphonates.
Aminophosphonates have been shown to inhibit several classes of enzymes, including:
-
Proteases: They can act as irreversible inhibitors of serine proteases by forming a stable covalent bond with the active site serine residue.
-
Metallo-β-lactamases: The phosphonate group can chelate the zinc ions in the active site of these enzymes, blocking their activity.
The specific inhibitory activity of Diethyl (3-aminopropyl)phosphonate would depend on the target enzyme and the overall structure of the molecule.
Conclusion
Diethyl (3-aminopropyl)phosphonate is a valuable chemical entity with potential applications in both synthetic and medicinal chemistry. Its dual functionality allows for a range of chemical transformations, while its structural similarity to amino acids makes it a candidate for the development of novel enzyme inhibitors. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.
References
- 1. CAS 4402-24-8: Diethyl (3-aminopropyl)phosphonate [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Diethyl (3-aminopropyl)phosphonate, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - PMC [pmc.ncbi.nlm.nih.gov]
